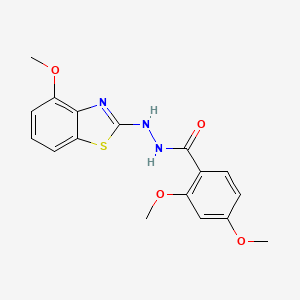![molecular formula C22H24ClNO5S B2550006 Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518322-05-9](/img/structure/B2550006.png)
Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H24ClNO5S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been extensively studied for their chemical synthesis and structural analysis. Research in this area focuses on the synthesis of various compounds for potential therapeutic applications, particularly as antiviral and anticancer agents. For instance, studies have synthesized and analyzed derivatives for their anti-HIV activity, exploring how structural modifications can lead to the development of new antiviral agents. Quantum structure-activity relationships of these novel structural congeners have been discussed to understand their potential therapeutic applications (Syed et al., 2011). Additionally, the synthesis of benzofuran derivatives incorporating different substituents has been investigated for their binding affinities as 5-HT4 receptor antagonists, indicating their potential in modulating serotonin receptors (López-Rodríguez et al., 2003).
Pharmacological Evaluation
Pharmacological evaluations of compounds related to this compound have focused on their efficacy as receptor antagonists and their potential as treatment options for various conditions. For example, compounds have been developed and tested as 5-HT₆ receptor antagonists, showing promising activity in animal models of cognition, indicating their potential use in treating cognitive disorders (Nirogi et al., 2012). Additionally, research has been conducted on the synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, highlighting their antimicrobial properties and potential pharmaceutical applications (Idrees et al., 2020).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of benzofuran derivatives and related compounds have been a significant focus of research. Studies have synthesized and evaluated the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, providing insights into their potential use in developing new antimicrobial agents (El‐Emary et al., 2002). Furthermore, research has explored the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists, investigating their pharmacological profiles and potential applications in gastrointestinal motility (Sonda et al., 2003).
Properties
IUPAC Name |
pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-20-10-7-16(13-18(20)21)24-30(26,27)17-8-9-19(23)14(2)12-17/h7-10,12-13,24H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVBJKBAICCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
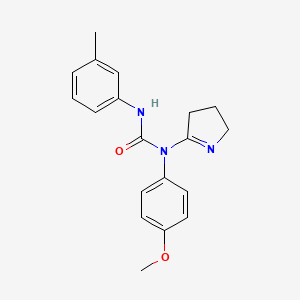
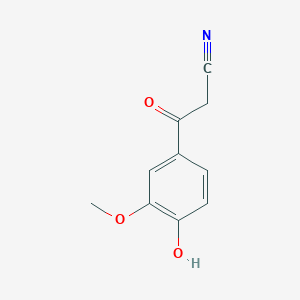
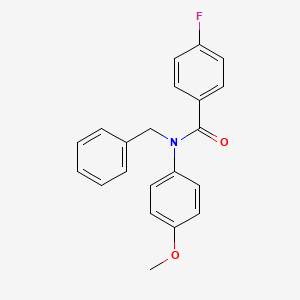


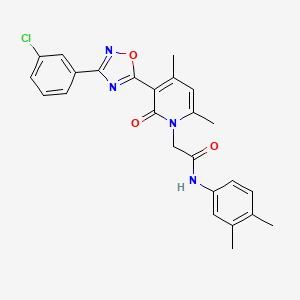
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)
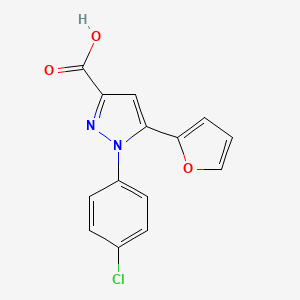
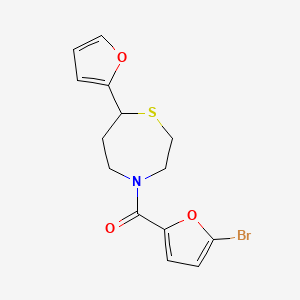
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
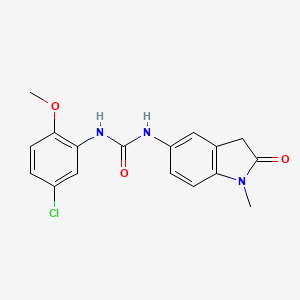
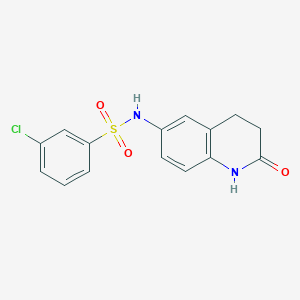
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
